molecular formula C15H13Cl2N5O2S2 B2674652 N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1171197-40-2

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2674652
CAS RN: 1171197-40-2
M. Wt: 430.32
InChI Key: IXZXMUNALSUZIO-UHFFFAOYSA-N
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Description

The compound “N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a thiadiazole ring, a pyrazole ring, and a carboxamide group .

Scientific Research Applications

Synthetic Pathways and Heterocyclic Derivatives

Research has demonstrated the synthesis of novel heterocyclic compounds derived from structural analogs, showcasing the versatility of thiadiazole derivatives in medicinal chemistry. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has been reported, showing significant anti-inflammatory and analgesic activities. These compounds serve as a foundation for developing new drugs with enhanced therapeutic profiles (Abu‐Hashem et al., 2020).

Biological Activities

Compounds structurally related to N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been explored for various biological activities. For example, pyrazole derivatives have been investigated as potential inhibitors of photosynthetic electron transport, a pathway crucial for herbicidal activity. This research has identified compounds with inhibitory properties in the micromolar range, comparable to commercial herbicides (Vicentini et al., 2005).

Antimicrobial and Nematocidal Activities

Further studies have evaluated the antimicrobial and nematocidal activities of thiadiazole derivatives, indicating their potential as leads for developing new antimicrobial agents and nematicides. For instance, novel oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown promising nematocidal activity against Bursaphelenchus xylophilus, suggesting their utility in agricultural pest control (Liu et al., 2022).

Catalysis and Green Chemistry

Additionally, the catalytic applications of thiadiazine derivatives in facilitating the synthesis of heterocyclic compounds have been explored. This includes the use of thiadiazine sulfonamides as efficient catalysts for synthesizing pyran, pyranopyrazole, and phthalazine derivatives in aqueous media, aligning with the principles of green chemistry by minimizing solvent use and enhancing reaction efficiencies (Khazaei et al., 2015).

Future Directions

The future directions for this compound could involve further studies on its synthesis, structure, and potential biological activities. Similar compounds have been studied for their anti-Helicobacter pylori activity , suggesting potential applications in medical and pharmaceutical research.

properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O2S2/c1-22-6-10(13(21-22)24-2)12(23)18-14-19-20-15(26-14)25-7-8-3-4-9(16)5-11(8)17/h3-6H,7H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZXMUNALSUZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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